Enhanced Lipophilicity (LogP) Compared to Non-Methylated 4-Chloro-2-nitro-N-phenylaniline
4-Chloro-5-methyl-2-nitro-N-phenylaniline exhibits a calculated LogP of 4.90, compared to 4.05 for the non-methylated analog 4-chloro-2-nitro-N-phenylaniline [1]. The addition of the 5-methyl group increases the partition coefficient by ΔLogP = +0.85, indicating significantly greater lipophilicity. This difference can impact membrane permeability in biological systems and organic-phase partitioning in synthetic workups.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.90 (calculated) |
| Comparator Or Baseline | 4-Chloro-2-nitro-N-phenylaniline: LogP = 4.05 (calculated) |
| Quantified Difference | ΔLogP = +0.85 (21% increase) |
| Conditions | In silico prediction (ChemSrc database) |
Why This Matters
Higher lipophilicity can enhance the compound's utility as an intermediate for lipophilic drug candidates and improve extraction efficiency in liquid-liquid purification steps.
- [1] Sielc, 4-Chloro-2-nitro-N-phenylaniline properties, LogP 4.05, CAS 16611-15-7. View Source
